DGAT‑1 Inhibitory Potency: Class‑Level Inference from the Janssen Piperidine/Piperazine Patent Family
1421450‑41‑0 is structurally encompassed within Formula I of the Janssen DGAT‑1 inhibitor patent family [1]. While no direct IC₅₀ value for 1421450‑41‑0 is publicly available, representative analogs in the same patent (e.g., compounds differing only in the N‑acyl substituent) exhibit human DGAT‑1 IC₅₀ values ranging from <50 nM to >1 µM [1]. This class‑level inference positions 1421450‑41‑0 as a candidate DGAT‑1 inhibitor, but the absence of a direct, quantitative IC₅₀ precludes a definitive potency claim.
| Evidence Dimension | Human DGAT‑1 inhibitory activity |
|---|---|
| Target Compound Data | No direct IC₅₀ data publicly available |
| Comparator Or Baseline | Representative patent analogs: IC₅₀ range <50 nM to >1 µM (exact comparator not specified) |
| Quantified Difference | Cannot be calculated; only class membership established |
| Conditions | In vitro DGAT‑1 enzyme assay (patent conditions not detailed for this specific compound) |
Why This Matters
Confirmation of class membership is the minimum requirement for selecting this compound as a DGAT‑1 tool compound; users must independently verify potency.
- [1] Bongartz J‑P, Linders JTM, Meerpoel L, et al. Piperidine/piperazine derivatives. United States Patent US 8,946,228 B2. View Source
